BenchChemオンラインストアへようこそ!

Cetirizine Impurity D

Pharmaceutical Analysis HPLC Method Validation Regulatory Compliance

1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride (Cetirizine EP Impurity D, USP Cetirizine Dimer). Essential for establishing system suitability and quantifying dimer impurity in cetirizine HCl per USP/EP monographs. Supplied with CoA for RRT/RRF validation; ensures ICH Q2(R1) compliance and accurate ANDA impurity profiling. Traceable to pharmacopoeial standards.

Molecular Formula C30H28Cl2N2
Molecular Weight 487.5 g/mol
CAS No. 856841-95-7
Cat. No. B600811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetirizine Impurity D
CAS856841-95-7
SynonymsUSP Cetirizine Dimer Dihydrochloride
Molecular FormulaC30H28Cl2N2
Molecular Weight487.5 g/mol
Structural Identifiers
InChIInChI=1S/C30H28Cl2N2/c31-27-15-11-25(12-16-27)29(23-7-3-1-4-8-23)33-19-21-34(22-20-33)30(24-9-5-2-6-10-24)26-13-17-28(32)18-14-26/h1-18,29-30H,19-22H2
InChIKeyZHKWYPRSELVIIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Beige Solid

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine (CAS 856841-95-7): A Pharmacopoeial Impurity Standard with Defined Physicochemical and Chromatographic Specifications


1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine (CAS 856841-95-7), commonly supplied as the dihydrochloride salt, is a synthetic piperazine derivative with the molecular formula C30H28Cl2N2·2HCl and a molecular weight of 560.38 g/mol [1]. This compound is primarily recognized as Cetirizine EP Impurity D and USP Cetirizine Dimer, a process-related impurity in the synthesis of the second-generation antihistamine cetirizine [2]. Its structure consists of a central piperazine ring symmetrically substituted with two (4-chlorophenyl)phenylmethyl (benzhydryl) groups . Due to its specific identity and regulated role in pharmaceutical quality control, this compound is procured as a certified reference standard for analytical method development, validation, and routine quality testing, rather than for biological activity assessment.

Why Generic 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine Cannot Be Interchanged with Other Cetirizine Impurities or Analogs in Regulated Workflows


In pharmaceutical quality control and regulatory submissions, impurity standards are not interchangeable due to unique chromatographic behaviors and acceptance criteria. The USP monograph for Cetirizine Hydrochloride explicitly lists distinct relative retention times (RRT) and relative response factors (RRF) for each specified impurity [1]. Using an incorrect analog—such as Cetirizine Impurity A (1-(4-chlorobenzhydryl)piperazine) or Impurity B—would yield inaccurate quantification, leading to false compliance assessments or failed method validation. Furthermore, procurement of a non-certified or misidentified compound introduces risk of mischaracterization, as the absence of comprehensive analytical data (e.g., NMR, HPLC purity, residual solvents) prevents verification against pharmacopoeial specifications . The quantitative evidence below establishes the precise analytical identity of 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine, demonstrating why it must be prioritized as the specific reference standard for Cetirizine Impurity D.

Quantitative Evidence for 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine: Chromatographic Differentiation and Certified Purity Specifications


Relative Retention Time (RRT) and Response Factor (RRF) in USP Compendial Method

In the USP organic impurity method for Cetirizine Hydrochloride, 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine (Cetirizine Dimer Impurity) exhibits a defined Relative Retention Time (RRT) and Relative Response Factor (RRF) that are distinct from other specified impurities such as Cetirizine Impurity A and B [1]. While the exact numerical values are controlled within the official monograph, this defined chromatographic fingerprint is essential for system suitability and peak identification. Using an alternative compound with a different RRT or RRF would invalidate the quantitative analysis, as the acceptance criteria for this impurity are directly tied to its specific chromatographic behavior [2]. This level of specificity is mandated by regulatory bodies for ANDA submissions and commercial batch release [3].

Pharmaceutical Analysis HPLC Method Validation Regulatory Compliance

Certified Purity and Analytical Characterization Profile

Reputable vendors supply 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride with a certified purity of ≥95% by HPLC, accompanied by a comprehensive Certificate of Analysis (CoA) that includes HPLC chromatograms, NMR spectra, and residual solvent analysis . This level of characterization is not guaranteed for generic or non-certified piperazine derivatives. The compound is traceable to EP and USP reference standards, ensuring its suitability for analytical method development, validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDAs) [1]. In contrast, a non-certified analog would lack this documentation, introducing unacceptable variability and regulatory risk.

Reference Standard Quality Control Method Validation

Molecular Weight and Salt Form Differentiation

The dihydrochloride salt of 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine (CAS 856841-95-7) has a molecular weight of 560.38 g/mol, which is distinct from the free base (487.46 g/mol) . This difference is critical for accurate standard preparation, as an incorrect salt form or an uncharacterized analog would lead to systematic errors in weighing and subsequent quantification. Many related piperazine impurities exist in different salt forms or as free bases, necessitating precise molecular weight correction. Procurement of the correctly specified salt form, with verified molecular weight, is therefore non-negotiable for analytical accuracy .

Analytical Chemistry Weighing Accuracy Standard Preparation

Primary Application Scenarios for 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine (CAS 856841-95-7) Based on Established Evidence


Analytical Method Development and Validation for Cetirizine Impurity Profiling

This compound is used as a primary reference standard to establish system suitability, determine relative retention times (RRT), and calculate relative response factors (RRF) during the development and validation of stability-indicating HPLC methods for cetirizine hydrochloride drug substances and finished products [1]. Its defined chromatographic properties, as outlined in USP monographs, are essential for meeting ICH Q2(R1) validation requirements and ensuring method specificity for impurity D [2].

Quality Control (QC) Batch Release Testing for Cetirizine Formulations

In routine QC laboratories, the compound serves as a quantitative standard for monitoring the level of Cetirizine Dimer Impurity in commercial batches. Acceptance criteria for this impurity, as defined in pharmacopoeial monographs, require its accurate quantification [3]. Using a certified standard with a known purity and chromatographic identity ensures compliance with regulatory specifications and supports product release decisions [1].

Abbreviated New Drug Application (ANDA) Regulatory Submissions

For generic drug manufacturers, this certified impurity standard is critical for demonstrating analytical method equivalency and establishing impurity profiles in ANDA submissions to the FDA. The standard's traceability to USP/EP primary standards and its comprehensive Certificate of Analysis (CoA) provide the necessary documentation to support method validation reports and stability studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cetirizine Impurity D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.